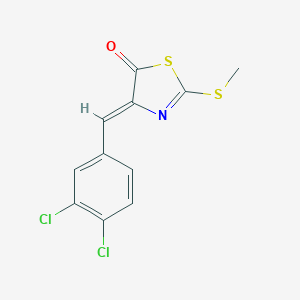![molecular formula C25H23ClN6O2S B307605 1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE](/img/structure/B307605.png)
1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE is a complex organic molecule with potential applications in various scientific fields. Its structure includes multiple functional groups, such as a butyryl group, a chloro-substituted pyrazole ring, a methylthio group, and a triazino-benzoxazepine core, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE typically involves multi-step organic synthesis
Formation of the Triazino-Benzoxazepine Core: This step might involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be synthesized separately and then attached to the core structure through a coupling reaction.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE: can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving its molecular targets.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-[6-(5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-BUTANONE: can be compared with other compounds that have similar structural features or functional groups. Some similar compounds include:
6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-1,2,4-triazino[5,6-d][3,1]benzoxazepine: Lacks the butyryl group.
7-acetyl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Has an acetyl group instead of a butyryl group.
7-butyryl-6-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(methylsulfonyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine: Contains a methylsulfonyl group instead of a methylthio group.
These comparisons highlight the uniqueness of This compound
Eigenschaften
Molekularformel |
C25H23ClN6O2S |
|---|---|
Molekulargewicht |
507 g/mol |
IUPAC-Name |
1-[6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]butan-1-one |
InChI |
InChI=1S/C25H23ClN6O2S/c1-4-10-19(33)31-18-14-9-8-13-17(18)21-23(27-25(35-3)29-28-21)34-24(31)20-15(2)30-32(22(20)26)16-11-6-5-7-12-16/h5-9,11-14,24H,4,10H2,1-3H3 |
InChI-Schlüssel |
MNIQVFVIDUOVFP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(N(N=C4C)C5=CC=CC=C5)Cl |
Kanonische SMILES |
CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=C(N(N=C4C)C5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[7-Acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl acetate](/img/structure/B307522.png)
![6-(3-Methyl-2-thienyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307523.png)
![6-(2-Chloro-6-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307524.png)
![(5Z)-5-(5-iodo-2-oxo-1H-indol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307526.png)
![2-Bromo-6-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxyphenyl butyrate](/img/structure/B307527.png)
methyl]-2-methyl-1H-indole](/img/structure/B307528.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307529.png)
![7-benzoyl-6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307536.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B307540.png)
![4-[7-Acetyl-10-bromo-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-bromophenyl acetate](/img/structure/B307542.png)
![3-(Allylsulfanyl)-10-bromo-6-(3,5-dichloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307543.png)
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307544.png)
![4-[3-(Allylsulfanyl)-10-bromo-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propionate](/img/structure/B307545.png)
